molecular formula C20H15FN2O5 B2506455 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898409-32-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2506455
CAS No.: 898409-32-0
M. Wt: 382.347
InChI Key: IQNZVPNCVIRSSR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a fluorophenyl group, and a tetrahydropyrazine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the benzodioxin ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a suitable Lewis acid catalyst.

    Formation of the Tetrahydropyrazine-Dione Moiety: This step involves the condensation of the intermediate with hydrazine derivatives followed by cyclization to form the tetrahydropyrazine-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure with a chlorine atom instead of fluorine.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methylphenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c21-14-3-1-13(2-4-14)16(24)12-22-7-8-23(20(26)19(22)25)15-5-6-17-18(11-15)28-10-9-27-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNZVPNCVIRSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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